molecular formula C7H10N4O3 B6635191 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil

Cat. No.: B6635191
M. Wt: 198.18 g/mol
InChI Key: XWJVBDGDFTVCKE-YCRREMRBSA-N
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Description

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is a derivative of uracil, a heterocyclic compound that plays a crucial role in the synthesis of nucleic acids

Properties

IUPAC Name

6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJVBDGDFTVCKE-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil typically involves the condensation of 6-amino-1,3-dimethyluracil with appropriate reagents. One method involves the use of nano-Ag as a catalyst at 70°C, which facilitates the reaction between 6-amino-1,3-dimethyluracil and indole derivatives . Another approach includes the condensation reaction with substituted benzaldehydes, followed by cyclization with sodium azide, anthranilic acid, or 2-sulfanylbenzoic acid .

Industrial Production Methods

Industrial production methods focus on optimizing yield, purity, and reaction time. A patented method involves the use of a condensing agent and acetic anhydride, followed by vacuum reduced pressure distillation to obtain high-purity 6-amino-1,3-dimethyl uracil . This method improves reaction efficiency and minimizes the generation of pollutants.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid . Reaction conditions often involve moderate temperatures and the use of catalysts like nano-Ag .

Major Products Formed

Major products formed from these reactions include dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones . These products have significant biological and pharmacological activities.

Scientific Research Applications

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives with significant pharmacological properties sets it apart from other similar compounds .

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